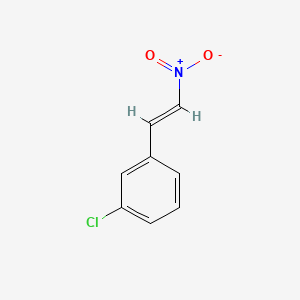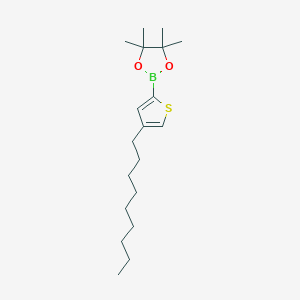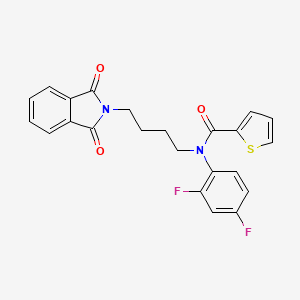
3-methoxybenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxybenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of 1,2,3-triazole, which is a heterocyclic organic compound that has been extensively studied for its diverse biological activities.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The 1,2,3-triazole moiety is well-known for its biological activities. Several medications, including tazobactam and carboxyamidotriazole, incorporate the 1,2,3-triazole unit in their structures. These compounds often exhibit antimicrobial, antiviral, or anticancer properties. Researchers can explore the potential of our compound in drug discovery, aiming to develop novel therapeutics .
Antibacterial Agents
Given the prevalence of antibiotic-resistant bacteria, there’s a constant need for new antibacterial agents. Our compound could be evaluated for its antibacterial activity against pathogenic strains such as E. coli, K. pneumoniae, S. dysentriae, and S. flexnei. Researchers can investigate its mechanism of action and assess its efficacy in combating bacterial infections .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. Investigating the anti-inflammatory potential of our compound could lead to the development of new anti-inflammatory drugs. Researchers can explore its effects on inflammatory pathways and cytokine production .
Anticancer Agents
Triazoles have shown promise as anticancer agents due to their ability to inhibit specific enzymes or pathways involved in cancer cell growth. Our compound could be tested against different cancer cell lines to assess its cytotoxicity and potential as a targeted therapy. Researchers may investigate its interactions with key cellular components .
Coordination Chemistry and Catalysis
1,2,3-Triazoles are versatile ligands in coordination chemistry. Researchers can explore the coordination behavior of our compound with transition metals. Additionally, it may serve as a catalyst in organic transformations, such as click reactions or other synthetic processes. Investigating its catalytic activity could reveal valuable insights .
Material Science and Supramolecular Chemistry
Functionalized triazoles find applications in material science. Our compound could be incorporated into polymers, nanoparticles, or supramolecular assemblies. Researchers can study its self-assembly behavior, solubility, and optical properties. Such investigations contribute to the design of advanced materials .
Propiedades
IUPAC Name |
(3-methoxyphenyl)methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-9-16(10-8-13)22-14(2)18(20-21-22)19(23)25-12-15-5-4-6-17(11-15)24-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOPGKGMVLGMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxybenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2826060.png)
![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2826063.png)
![3,4,5-trimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826066.png)



![6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride](/img/structure/B2826072.png)
![7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2826073.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2826078.png)

![4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2826081.png)
![Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2826082.png)